molecular formula C13H8N2O3 B6322088 4-(4-Cyanophenyl)-2-nitrophenol, 95% CAS No. 149506-19-4

4-(4-Cyanophenyl)-2-nitrophenol, 95%

Cat. No. B6322088
CAS RN: 149506-19-4
M. Wt: 240.21 g/mol
InChI Key: YSEMOGXVLHWJLR-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-nitrophenol, also known as 4-CNPN, is a synthetic compound with a wide range of applications in scientific research. It is a nitro-substituted phenol, and is used as an intermediate in the synthesis of a variety of compounds. 4-CNPN is a useful reagent for the preparation of a variety of derivatives, and has been used in the synthesis of a variety of biologically active compounds. 4-CNPN has also been used in the study of the mechanism of action of various drugs and enzymes.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-nitrophenol, 95% is not well understood. However, it is known to be a nitro-substituted phenol, and is believed to act as an inhibitor of certain enzymes. It has also been shown to inhibit the activity of certain bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-2-nitrophenol, 95% are not well understood. However, it is known to be an inhibitor of certain enzymes, and has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, and may have potential therapeutic applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

4-(4-Cyanophenyl)-2-nitrophenol, 95% is a useful reagent for the synthesis of a variety of biologically active compounds. It is a relatively stable compound, and is easy to handle in the lab. However, it is a relatively expensive reagent, and is not widely available. Additionally, it can be toxic if handled improperly, and should be handled with care.

Future Directions

There are a number of potential future directions for 4-(4-Cyanophenyl)-2-nitrophenol, 95% research. One potential direction is to further explore its mechanism of action, and to identify its potential therapeutic applications. Additionally, further research could be conducted on its biochemical and physiological effects, and its potential applications in drug discovery and development. Finally, further research could be conducted on its synthesis and use in the synthesis of novel compounds.

Synthesis Methods

4-(4-Cyanophenyl)-2-nitrophenol, 95% can be synthesized in a variety of ways. One method involves the reaction of 4-cyanophenol with nitric acid in the presence of sulfuric acid. This reaction produces 4-(4-Cyanophenyl)-2-nitrophenol, 95%, along with other byproducts. Another method involves the reaction of 4-cyanophenol with nitrous acid, which produces 4-(4-Cyanophenyl)-2-nitrophenol, 95% in a single step. Both methods produce 4-(4-Cyanophenyl)-2-nitrophenol, 95% in high yields.

Scientific Research Applications

4-(4-Cyanophenyl)-2-nitrophenol, 95% has a variety of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer agents. It has also been used in the study of the mechanism of action of various drugs and enzymes. 4-(4-Cyanophenyl)-2-nitrophenol, 95% has also been used in the synthesis of novel compounds for use in drug discovery and development.

properties

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-8-9-1-3-10(4-2-9)11-5-6-13(16)12(7-11)15(17)18/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEMOGXVLHWJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633351
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149506-19-4
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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